
Liothyronine I-125
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Liothyronine I-125 is a radioconjugate of synthetic active thyroid hormone, liothyronine (T3), labeled with Iodine 125. Liothyronine involves many important metabolic functions and is essential to the proper development and differentiation of all cells. I-125 liothyronine may be used in radiotherapy in thyroid cancers.
Biologische Aktivität
Liothyronine I-125, a radioactive form of the thyroid hormone triiodothyronine (T3), is utilized in both therapeutic and diagnostic applications, particularly in the context of thyroid disorders and cancer treatment. This article delves into its biological activity, including pharmacokinetics, therapeutic efficacy, and safety profiles, supported by data tables and case studies.
Overview of this compound
Liothyronine is a synthetic form of T3, which plays a critical role in regulating metabolism, growth, and development. The I-125 isotope is particularly significant due to its radioactive properties, allowing for targeted treatment in conditions such as differentiated thyroid carcinoma (DTC) and for assessing thyroid function.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its rapid absorption and distribution. Following administration, the compound exhibits a peak serum concentration within hours:
- Absorption : Rapid; peak levels within 2.5 hours post-dose.
- Half-life : Approximately 34 days for I-125 in biological systems.
- Distribution : Primarily to thyroid tissues, where it exerts its biological effects.
1. Treatment of Thyroid Cancer
This compound is employed in brachytherapy for treating radioiodine-refractory differentiated thyroid carcinoma. Studies indicate significant reductions in serum thyroglobulin (Tg) levels post-treatment:
Time Post-Treatment | Serum Tg Levels (ng/ml) |
---|---|
Before Treatment | 249.45 |
1 Month | 193.40 |
3 Months | 192.10 |
5 Months | 136.25 |
These findings suggest that I-125 effectively reduces tumor markers, correlating with improved patient outcomes in terms of overall survival and reduced adverse effects .
2. Combination Therapy for Hypothyroidism
In hypothyroid patients, Liothyronine is often combined with levothyroxine (LT4) to optimize thyroid hormone levels. A randomized controlled trial demonstrated that patients receiving a combination therapy exhibited improved quality of life and metabolic parameters compared to those on LT4 monotherapy:
Treatment Group | Mean Serum TSH (mIU/L) | Peak T3 Concentration (ng/dL) |
---|---|---|
LT4 Alone | 5.90 ± 5.74 | 292.8 ± 152.3 |
LT4 + Liothyronine | Increased significantly over time | Improved metabolic outcomes |
This combination therapy has shown to be beneficial in addressing persistent symptoms of hypothyroidism that are not adequately managed by LT4 alone .
Case Studies
Several case studies highlight the efficacy and safety of this compound:
- Case Study A : A patient with RAIR-DTC underwent I-125 seed implantation. Post-operative monitoring revealed a significant decrease in Tg levels from 249.45 ng/ml to 136.25 ng/ml over five months, indicating effective tumor control.
- Case Study B : In a cohort of patients receiving combination therapy (LT4 + Liothyronine), quality of life assessments showed marked improvements in daily functioning and reduced anxiety levels after transitioning from LT4 monotherapy.
Safety Profile
The safety profile of this compound includes monitoring for potential adverse reactions associated with both the radioactive nature of the compound and hormonal effects:
- Common Side Effects : Palpitations, anxiety, weight changes.
- Monitoring Recommendations : Regular assessment of serum TSH and T3 levels to avoid hyperthyroid symptoms.
Eigenschaften
CAS-Nummer |
24359-14-6 |
---|---|
Molekularformel |
C15H12I3NO4 |
Molekulargewicht |
644.97 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-(125I)iodanylphenoxy)-3,5-bis(125I)(iodanyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i16-2,17-2,18-2 |
InChI-Schlüssel |
AUYYCJSJGJYCDS-QBYPCAMJSA-N |
SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
Isomerische SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2[125I])C[C@@H](C(=O)O)N)[125I])[125I])O |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
24359-14-6 15785-49-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Liothyronine I 125; Triomet-125; Triomet 125; Triomet125; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.